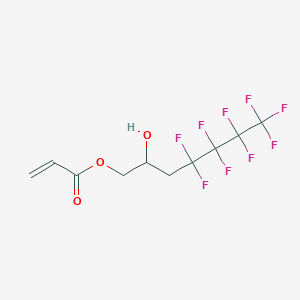

3-(Perfluorobutyl)-2-hydroxypropyl acrylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluorinated acrylates typically involves the reaction of fluorinated alcohols with acrylate or methacrylate compounds. For instance, the synthesis of a novel fluorinated acrylate resin involved the polymerization of 2-(perfluoro-(1,1-bis-isopropyl)-2-propenyl)oxyethyl methacrylate with other monomers . Another example is the synthesis of ethyl 2-(α-hydroxyhexafluoroisopropyl)acrylate, which involved the addition of thioacetic acid to the acrylate compound . These methods suggest that the synthesis of "3-(Perfluorobutyl)-2-hydroxypropyl acrylate" would likely involve a similar reaction between a perfluorobutyl alcohol and hydroxypropyl acrylate.

Molecular Structure Analysis

The molecular structure of fluorinated acrylates is characterized by the presence of fluorinated alkyl groups attached to an acrylate backbone. This structure imparts unique properties to the compound, such as hydrophobicity and chemical resistance. The presence of hydroxyl groups in the molecule, as in the case of 2-hydroxyisopropyl acrylate, can introduce additional reactivity and potential for further functionalization .

Chemical Reactions Analysis

Fluorinated acrylates can undergo various chemical reactions, including polymerization and copolymerization, to form polymers with specific properties. For example, poly(3-hydroxybutyrate-co-3-hydroxyvalerate) was modified by graft copolymerization with acrylic acid . Similarly, the novel fluorinated acrylate resin was prepared by solution polymerization . These reactions typically involve the use of initiators such as AIBN and can be influenced by factors like temperature and solvent choice.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acrylates are influenced by the fluorinated content and the molecular structure. The introduction of fluorinated monomers during copolymerization can improve properties such as hydrophobicity, chemical resistance, glass transition temperature, and thermal stability . The presence of hydroxyl groups can also affect the permeation properties of membranes made from these acrylates, as seen in the controlled release of clonidine . Additionally, the surface functionalization of polymers with acrylic acid can enhance their suitability for applications like tissue engineering .

Safety and Hazards

Direcciones Futuras

3-(Perfluorobutyl)-2-hydroxypropyl acrylate has been gaining interest in the scientific and industrial fields due to its unique properties. It is commonly used as an additive in coatings, lubricants, and oil repellents . It can form a weather-resistant and anti-fouling protective layer on surfaces, and can also enhance the durability and chemical corrosion resistance of coatings .

Mecanismo De Acción

Target of Action

3-(Perfluorobutyl)-2-hydroxypropyl acrylate is a type of fluorinated acrylate monomer . Its primary targets are the molecules and structures it interacts with during polymerization processes. It is used in the preparation of high-grade fluoropolymers , which have applications in various industries, including construction, textiles, and optics .

Mode of Action

The compound acts as a monomer in polymerization reactions. It forms polymers through a process known as free-radical polymerization . In this process, the compound’s double bond opens and reacts with other monomers or growing polymer chains, resulting in the formation of long-chain polymers .

Biochemical Pathways

The biochemical pathways involved in the action of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate are primarily related to polymer chemistry rather than biological processes. The compound participates in free-radical polymerization, a type of chain-growth polymerization . This process involves three main steps: initiation, propagation, and termination .

Pharmacokinetics

Its physical properties, such as its boiling point (40-43 °c/8 mmhg) and density (1389 g/mL at 25 °C), influence its behavior in the environment and during the polymerization process .

Result of Action

The primary result of the action of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate is the formation of fluoropolymers. These polymers have unique properties, including high weather resistance, anti-fouling, and self-cleaning capabilities . They are used in the preparation of high-grade building exterior coatings, leveling agents, defoamers, surfactants, and materials for optical resins, textiles, leather treatment, glass, paper, and wood product protection .

Propiedades

IUPAC Name |

(4,4,5,5,6,6,7,7,7-nonafluoro-2-hydroxyheptyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F9O3/c1-2-6(21)22-4-5(20)3-7(11,12)8(13,14)9(15,16)10(17,18)19/h2,5,20H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZXPRQMECEMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379704 | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Perfluorobutyl)-2-hydroxypropyl acrylate | |

CAS RN |

98573-25-2 | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1305622.png)

![3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305624.png)

![2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1305626.png)

![4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1305627.png)

![Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1305636.png)

![2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone](/img/structure/B1305664.png)